N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
Description
The compound N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide (abbreviated as Compound A for clarity) is a triazole-based acetamide derivative. Its structure features:
Properties
CAS No. |
577789-17-4 |
|---|---|
Molecular Formula |
C21H22N6O3S |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H22N6O3S/c1-4-11-27-20(16-7-5-6-10-22-16)25-26-21(27)31-13-19(29)24-17-12-15(23-14(2)28)8-9-18(17)30-3/h4-10,12H,1,11,13H2,2-3H3,(H,23,28)(H,24,29) |
InChI Key |
RCZGJPUOHRPJKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The reaction conditions often include:
Formation of the Core Structure: This step involves the reaction of 2-methoxyaniline with acetic anhydride to form the acetylamino group.
Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving an appropriate precursor, such as an allyl-substituted hydrazine and a pyridine derivative.
Formation of the Sulfanyl Linkage:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Modifications and Key Analogs
Several analogs of Compound A have been synthesized, differing in substituents on the triazole ring, phenyl group, or pyridinyl position. Key examples include:
Pharmacological Activity
Anti-Exudative Activity :
- Antiproliferative Potential: Hydroxyacetamide derivatives with triazole-sulfanyl bridges (similar to Compound A) exhibited IC₅₀ values of 8–12 µM against cancer cell lines, attributed to interactions with cellular thiols .
Structure-Activity Relationships (SAR)
Triazole Substituents :
- Allyl vs. Ethyl : Allyl groups (Compound A) improve membrane permeability due to higher lipophilicity but reduce metabolic stability compared to ethyl (Compound B) .
- Pyridinyl Position : 2-Pyridinyl (Compound A) shows better π-π stacking with biological targets than 3- or 4-pyridinyl (Compounds B, C) .
- Methoxy/Acetylamino Groups (Compound A) balance solubility and target affinity .
Biological Activity
N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound known for its potential therapeutic applications. Its unique structure, which includes an acetylamino group, a methoxyphenyl moiety, and a triazole ring linked to a sulfur atom, positions it as a candidate for various biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's structure can be broken down into several key components that contribute to its biological activity:
- Acetylamino Group : This functional group may enhance solubility and bioavailability.
- Methoxyphenyl Moiety : Known for its role in modulating biological interactions.
- Triazole Ring : Associated with diverse biological activities, including antimicrobial and anticancer properties.
- Thioether Linkage : The sulfur atom can participate in various biochemical reactions, enhancing the compound's reactivity.
Research indicates that this compound may interact with specific enzymes or receptors within biological systems. These interactions can lead to modulation of enzyme activity or inhibition of pathways involved in disease progression. For instance:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes linked to cancer cell proliferation and microbial resistance mechanisms.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies. Key findings include:
Antimicrobial Activity
This compound demonstrated significant antibacterial properties against several strains of bacteria. For example:
| Bacterial Strain | Zone of Inhibition (mm) | Control (Streptomycin) |
|---|---|---|
| Staphylococcus aureus | 16.5 | 16.2 |
| Pseudomonas aeruginosa | 6.3 | 8.0 |
These results indicate that the compound exhibits bactericidal effects at varying concentrations .
Anticancer Activity
In vitro studies have suggested that this compound may inhibit the growth of cancer cells by targeting specific metabolic pathways. The triazole moiety is particularly noted for its role in anticancer activity through the inhibition of cellular proliferation .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against resistant bacterial strains and found it to possess significant activity comparable to established antibiotics .
- Cancer Cell Proliferation Inhibition : Another study focused on its effects on specific cancer cell lines and reported a marked decrease in proliferation rates when treated with the compound .
Q & A
Q. What synthetic methodologies are recommended for the preparation of this compound?
The synthesis involves multi-step organic reactions, including alkylation, condensation, and catalytic cyclization. A typical procedure includes:
- Alkylation of thiol-containing intermediates (e.g., 4-amino-1,2,4-triazole derivatives) with α-chloroacetamides in the presence of KOH or pyridine .
- Use of zeolite catalysts (e.g., Y-H zeolite) under reflux conditions (150°C) to promote cyclization and improve yield .
- Purification via recrystallization from ethanol or hydrochloric acid/ice mixtures to isolate the final product .
Q. Which spectroscopic techniques are critical for structural characterization?
Post-synthesis characterization employs:
Q. What in vivo models are suitable for preliminary anti-exudative activity evaluation?
Studies on structurally related acetamides used:
- Carrageenan-induced rat paw edema at doses of 10 mg/kg, with diclofenac sodium (8 mg/kg) as a reference .
- Histopathological analysis to quantify leukocyte infiltration and fluid accumulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Key strategies include:
- Substituent variation at the triazole (e.g., allyl vs. phenyl groups) and acetamide moieties to modulate lipophilicity and target binding .
- Anti-exudative activity correlation with electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring, enhancing hydrogen bonding with inflammatory targets .
- Dose-response profiling to identify EC₅₀ values and therapeutic windows .
Q. What computational approaches predict target interactions?
- Molecular docking (e.g., AutoDock Vina) to simulate binding with cyclooxygenase-2 (COX-2) or ion channels, using PyMOL for visualization .
- BSA binding assays to assess protein interaction stability via fluorescence quenching (e.g., IC₅₀ values for antioxidant activity) .
Q. How can crystallographic data resolve structural ambiguities?
- SHELX programs (SHELXL, SHELXS) refine X-ray diffraction data, particularly for resolving disorder in allyl/pyridinyl groups .
- High-resolution twinned data analysis to confirm stereochemistry and packing interactions .
Q. How should researchers address contradictions in biological activity data?
- Positive/negative controls : Compare results with reference compounds (e.g., diclofenac sodium) to validate assay conditions .
- Batch reproducibility : Test multiple synthetic batches to rule out purity variability .
- Dose standardization : Ensure consistent molar concentrations across in vivo/in vitro studies .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Optimized Yield
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | KOH, α-chloroacetamide, ethanol | 65–75 | |
| Cyclization | Pyridine, Y-H zeolite, 150°C | 80–85 | |
| Recrystallization | Ethanol/HCl | 90–95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
